Methyl 4-cyanobenzoate

概述

描述

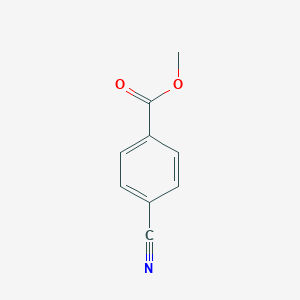

Methyl 4-cyanobenzoate (CAS: 1129-35-7) is an aromatic ester with the molecular formula C₉H₇NO₂. It consists of a benzoate ester substituted with a cyano group at the para position. This compound is synthesized via esterification of 4-cyanobenzoic acid with methanol in the presence of sulfuric acid, achieving yields up to 96% . It is commercially available (e.g., Thermo Scientific Chemicals) as a yellow crystalline solid with a melting point of 65–69°C and solubility in organic solvents like chloroform and ethyl acetate but insolubility in water .

Applications include its use in photoredox catalysis for synthesizing pyrrolidine derivatives , as a precursor in hydrogenation reactions to produce methyl 4-(aminomethyl)benzoate hydrochloride , and as a reagent in biocatalytic transformations for nitro compounds .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-cyanobenzoate can be synthesized through several methods. One common method involves the hydrolysis of dimethyl terephthalate to obtain monomethyl terephthalate, followed by chlorination and reaction with ammonia to produce 4-carbamyl methyl benzoate. This intermediate is then dehydrated to yield this compound .

Another method involves the dehydration of methyl 4-hydroxyiminobenzoate or 4-hydroxyiminobenzoic acid in the presence of a dehydrating agent. This process is economical and yields high-purity this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The processes often include hydrolysis, chlorination, ammoniation, and dehydration steps, which are optimized for large-scale production .

化学反应分析

Types of Reactions: Methyl 4-cyanobenzoate undergoes various chemical reactions, including:

Hydrolysis: Converts this compound to 4-cyanobenzoic acid.

Reduction: Reduces the nitrile group to an amine group.

Substitution: Involves the replacement of the ester group with other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically performed using acidic or basic conditions.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride.

Substitution: Often involves nucleophiles like amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: 4-cyanobenzoic acid.

Reduction: 4-aminobenzoic acid derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Methyl 4-cyanobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in several chemical reactions that are crucial for drug development.

Key Uses:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is utilized in the production of APIs due to its ability to undergo nucleophilic substitutions and other transformations.

- Antimicrobial Research : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Drug Design : Its reactivity with biological targets opens avenues for designing drugs that can interact with specific enzymes or receptors .

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide or herbicide precursor. The compound's ability to act on specific biological pathways can be harnessed to develop agrochemicals that target pests without affecting non-target organisms.

Potential Benefits:

- Selective Targeting : The compound can be modified to enhance its specificity towards certain pests or diseases, reducing collateral damage to beneficial species.

- Sustainable Practices : By developing biopesticides from this compound derivatives, agricultural practices can become more sustainable.

Chemical Synthesis

This compound is also significant in organic synthesis, where it acts as a building block for more complex molecules.

Synthetic Routes:

- Ammoxidation Reactions : Recent studies have highlighted the use of visible-light-promoted metal-free ammoxidation reactions involving methyl 4-methylbenzoate to produce this compound efficiently .

- Nucleophilic Substitution Reactions : The compound can undergo various nucleophilic substitutions, making it useful in synthesizing other cyanobenzoates and related compounds .

Case Study 1: Antimicrobial Activity

Research conducted on this compound demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Study 2: Synthesis of Derivatives

A study explored the synthesis of derivatives from this compound through nucleophilic substitutions. These derivatives were tested for biological activity, showcasing the compound's versatility in creating new pharmacologically active substances .

作用机制

The mechanism of action of methyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biotransformation processes, it is converted by enzymes in microorganisms to produce desired products. The nitrile group in this compound is a key functional group that undergoes various transformations, leading to the formation of different compounds with specific biological activities .

相似化合物的比较

Reactivity and Electronic Effects

Methyl 4-cyanobenzoate’s para-cyano group is a strong electron-withdrawing group (EWG), significantly altering its reactivity compared to analogs:

Table 1: Nucleophilicity Parameters of Methyl Benzoate Derivatives

| Compound | N_(PhNO2) | N_(PhCl) | N_(PhH) | Relative Reactivity (%) |

|---|---|---|---|---|

| Methyl benzoate | -0.2901 | -0.3402 | -0.6351 | 76 |

| Methyl 4-methoxybenzoate | -0.2976 | -0.3475 | -0.6444 | 90 |

| This compound | -0.2808 | -0.3309 | -0.6235 | 60 |

| Methyl 4-nitrobenzoate | -0.2792 | -0.3294 | -0.6214 | 58 |

(Data adapted from nucleophilic reactivity studies )

The cyano group reduces electron density on the aromatic ring, lowering nucleophilicity compared to electron-donating groups (e.g., -OMe) but slightly enhancing it relative to stronger EWGs like -NO₂. This electronic profile affects reaction outcomes:

- In copper-catalyzed oxidative carboxylation, this compound forms in only 10% yield after 24 h, whereas methyl 4-methoxybenzoate (electron-rich) achieves 76% yield under identical conditions .

- Its low electron-accepting ability reduces efficiency in photochemical decarboxylation, yielding only 60% of the desired product compared to stronger acceptors .

Physical and Thermal Properties

Table 2: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility (Organic Solvents) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 65–69 | Chloroform, ethyl acetate | >309 (decomposition) |

| Methyl 4-methoxybenzoate | 42–45 | Ethanol, acetone | >280 |

| Methyl 4-nitrobenzoate | 96–98 | DMSO, DMF | >320 |

This compound exhibits higher thermal stability than methyl 4-methoxybenzoate, making it suitable for high-temperature reactions. However, its crystallinity and lower solubility in polar solvents limit its utility in aqueous systems.

Functional Group Compatibility

- Hydrogenation: this compound undergoes selective hydrogenation to amines (90% yield ), whereas methyl 4-nitrobenzoate resists hydrogenation due to competitive side reactions .

- Acid Sensitivity: Unlike methyl 4-(trifluoromethyl)benzoate, this compound is compatible with acid-sensitive functional groups in Ritter reactions, enabling scalable synthesis of tert-butyl amides .

生物活性

Methyl 4-cyanobenzoate (CAS No. 1129-35-7) is an organic compound with significant chemical and biological properties. Its structure, characterized by a cyanobenzene moiety, contributes to its reactivity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C9H7NO2

- Molecular Weight: 161.16 g/mol

- Melting Point: 65–69 °C

- Boiling Point: 142–144 °C (12 mmHg)

- Solubility: Insoluble in water; soluble in chloroform and ethyl acetate .

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its role as a nucleophilic compound. It can react with electrophilic functional groups, making it useful in various biochemical applications, including:

- Biotransformation: this compound has been utilized in the chemoselective biotransformation of nitriles by Rhodococcus equi A4, indicating its potential as a substrate for microbial metabolism .

- Antioxidant Activity: Some studies suggest that compounds related to this compound may exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems .

Research Findings

Several studies have investigated the biological effects of this compound and related compounds. Here are key findings from recent research:

Table 1: Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Nucleophilic reactions | |

| This compound | Substrate for Rhodococcus equi A4 | |

| Related Compounds | Antioxidant properties |

Case Studies

- Microbial Biotransformation : A study demonstrated the use of this compound as a substrate for Rhodococcus equi A4, showcasing its role in biocatalysis and environmental applications. The study highlighted the efficiency of microbial systems in transforming nitriles into useful products, emphasizing the relevance of this compound in green chemistry initiatives .

- Pharmacological Potential : Research into bioisosteric replacements involving this compound derivatives has indicated potential anti-inflammatory activity. These derivatives were assessed for their binding affinities to cyclooxygenase enzymes (COX-1 and COX-2), suggesting that modifications to the methyl ester could enhance therapeutic efficacy while minimizing side effects .

Toxicity and Safety

This compound is classified as toxic if ingested or inhaled, and it can cause skin irritation. Safety data sheets recommend handling it with care to avoid exposure .

常见问题

Q. Basic: What are the optimal synthetic routes for Methyl 4-cyanobenzoate, and how can reaction conditions be systematically optimized?

Answer:

The synthesis typically involves esterification of 4-cyanobenzoic acid with methanol under acidic catalysis. Evidence from industrial protocols suggests using sulfuric acid as a catalyst at 50–60°C for controlled esterification . To optimize yield:

- Temperature : Maintain 50–60°C to balance reaction rate and side-product formation.

- Catalyst concentration : Adjust H₂SO₄ stoichiometry (e.g., 0.5–1.0 equivalents) to avoid over-acidification.

- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity crystals (mp 170–174°C) .

Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 3.9 ppm for methyl ester) .

Q. Advanced: How does the absence of an anion source (e.g., NaSbF₆) affect the annulation cascade of this compound with alkynes, and what mechanistic insights can be derived?

Answer:

Control experiments show that omitting NaSbF₆ results in no detectable annulation products, with 76–79% recovery of starting materials . This implies:

- Catalytic role of anions : NaSbF₆ likely stabilizes cationic intermediates (e.g., carbocations) via counterion effects.

- Mechanistic pathway : The reaction proceeds through a cationic intermediate requiring stabilization for cyclization.

Methodological recommendations : - Use DFT calculations to map energy barriers for intermediate formation.

- Employ in situ IR spectroscopy to monitor carbocation stability under varying anion conditions.

Q. Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- Structural confirmation :

- Purity assessment :

Q. Advanced: How can contradictory data on the reactivity of this compound-derived radical cations be resolved?

Answer:

Studies report divergent reactivity for radical cations generated via photoexcitation in acetonitrile . To reconcile contradictions:

- Variable control : Standardize solvent polarity, light intensity, and electron donor concentrations.

- Advanced spectroscopy : Use EPR to detect radical intermediates and time-resolved UV-Vis to track decay kinetics.

- Computational modeling : Compare experimental data with TD-DFT predictions of radical cation stability under varying conditions.

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Exposure mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal : Segregate nitrile-containing waste for incineration to avoid toxic byproducts .

Q. Advanced: What strategies can be employed to enhance the regioselectivity of this compound in metal-catalyzed cross-coupling reactions?

Answer:

- Ligand design : Introduce electron-deficient phosphine ligands (e.g., P(CF₃)₃) to direct coupling at the para-cyano position.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring regioselective attack.

- Kinetic studies : Perform stopped-flow NMR to map intermediate lifetimes and optimize reaction time .

Q. Advanced: How can this compound serve as a precursor for biologically active molecules, and what are key validation steps?

Answer:

- Synthetic applications :

- Validation :

- In vitro assays : Test cytotoxicity (e.g., MTT assay) and target binding (e.g., SPR).

- Metabolic stability : Use liver microsome models to assess pharmacokinetic profiles.

Q. Basic: What are the thermodynamic and kinetic challenges in scaling up this compound synthesis?

Answer:

- Heat management : Exothermic esterification requires jacketed reactors with precise temperature control .

- By-product formation : Monitor for methyl sulfate (from H₂SO₄) via ion chromatography and optimize catalyst washing.

- Scale-up metrics : Maintain a Damköhler number <1 to ensure reaction completion without side reactions.

Q. Advanced: How can computational methods predict the reactivity of this compound in novel reaction environments?

Answer:

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Solvent modeling : Use COSMO-RS to simulate solvent effects on transition states.

- Machine learning : Train models on existing kinetic data to predict yields in untested conditions (e.g., ionic liquids) .

Q. Basic: What are the key spectral reference data for this compound, and how should they be interpreted?

Answer:

属性

IUPAC Name |

methyl 4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZMIDYKRKGJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022150 | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-35-7 | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-CYANOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8FMS7O8XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。